Sodium Butyrate (1-13C, 99%)
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H8NaO2 |
|---|---|
Molecular Weight |
112.09 g/mol |
InChI |
InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/i4+1; |
InChI Key |
SWEYNHYBJHPVJL-VZHAHHFWSA-N |
Isomeric SMILES |
CCC[13C](=O)O.[Na] |
Canonical SMILES |
CCCC(=O)O.[Na] |
Origin of Product |
United States |
Synthesis and Characterization of Isotopic Sodium Butyrate 1 13c, 99%
Synthetic Pathways for 1-13C Labeled Sodium Butyrate (B1204436)
The synthesis of Sodium Butyrate (1-13C, 99%) involves the incorporation of a carbon-13 isotope at the carboxylate carbon. While specific proprietary synthetic processes may vary between manufacturers, a common and robust method involves the use of a 13C-labeled precursor. Cambridge Isotope Laboratories, Inc. (CIL), for instance, has developed a scalable synthetic process for 1-13C labeled compounds to meet the demands of research. buchem.com
A general synthetic approach would likely involve a Grignard reaction, a versatile method for forming carbon-carbon bonds. This could entail reacting a propyl magnesium halide (CH3CH2CH2MgX) with 13C-labeled carbon dioxide (¹³CO2). The resulting carboxylate, once protonated to form butyric acid-1-13C, is then neutralized with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, to yield the final product, Sodium Butyrate (1-13C).
The reaction can be summarized as follows: CH₃CH₂CH₂MgX + ¹³CO₂ → CH₃CH₂CH₂¹³COOMgX CH₃CH₂CH₂¹³COOMgX + H⁺ → CH₃CH₂CH₂¹³COOH + MgX⁺ CH₃CH₂CH₂¹³COOH + NaOH → CH₃CH₂CH₂¹³COONa + H₂O
This method ensures the specific placement of the ¹³C isotope at the C1 position.
Isotopic Enrichment and Positional Purity Verification
Confirming the isotopic enrichment and the precise location of the label is a critical quality control step. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. ckisotopes.combuchem.com
Mass Spectrometry (MS): Isotope-dilution mass spectrometry (IDMS) is a highly accurate and sensitive method for quantifying isotopically labeled compounds. ckisotopes.com For Sodium Butyrate (1-13C), mass spectrometry would reveal a mass shift of M+1 compared to the unlabeled compound, confirming the incorporation of a single ¹³C atom. sigmaaldrich.com Techniques like Gas Chromatography-Mass Spectrometry (GC/MS) are often employed to determine the isotopic enrichment, which for this compound is specified at 99 atom % ¹³C. sigmaaldrich.combuchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is instrumental in verifying the position of the isotopic label. chemicalbook.comresearchgate.net The carbon-13 nucleus is NMR active, and its signal provides information about its chemical environment. ckisotopes.com In the ¹³C NMR spectrum of Sodium Butyrate (1-13C), a significantly enhanced signal would be observed for the carboxyl carbon (C1), confirming that the label is at the desired position. Two-dimensional NMR techniques can also be used for unambiguous peak assignment. nih.gov
The following table summarizes the typical analytical methods used for verification:
| Analytical Technique | Purpose | Expected Result for Sodium Butyrate (1-13C, 99%) |
| Mass Spectrometry (MS) | Confirms isotopic enrichment | Detection of a molecular ion peak corresponding to the M+1 mass, indicating 99% enrichment. sigmaaldrich.com |
| ¹³C NMR Spectroscopy | Verifies positional purity | A highly intensified signal for the C1 carbon, confirming the label's position. chemicalbook.comresearchgate.net |
Structural Elucidation and Impurity Profiling of Labeled Compound
Structural Elucidation: ¹H NMR and ¹³C NMR are the primary tools for structural elucidation. buchem.comchemicalbook.com The ¹H NMR spectrum provides information on the proton environment, while the ¹³C NMR spectrum identifies all carbon atoms in the molecule. The spectra for the labeled compound are compared against a reference standard of unlabeled sodium butyrate to ensure the correct butyrate structure.
Impurity Profiling: Various analytical techniques are used to assess the chemical purity of the compound, which is typically specified at ≥98%. isotope.comeurisotop.com
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify any non-butyrate organic impurities. buchem.com
Karl Fischer Titration: This method is used to determine the water content of the solid compound. buchem.com
A certificate of analysis accompanying the product will typically report the results of these tests. ckisotopes.com For instance, a batch of a similar labeled compound, Pyruvic Acid (1-13C), showed results for chemical purity by ¹H NMR, HPLC, and titration, as well as water content by Karl Fischer titration. buchem.com
The table below outlines the key properties and typical specifications for Sodium Butyrate (1-13C, 99%):
| Property | Specification/Value | Reference |
| Chemical Formula | CH₃(CH₂)₂¹³CO₂Na | sigmaaldrich.com |
| Molecular Weight | 111.08 g/mol | isotope.comnih.gov |
| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.com |
| Chemical Purity | ≥98% | isotope.comeurisotop.com |
| Physical Form | Solid | sigmaaldrich.com |
| Melting Point | 250-253 °C (lit.) | sigmaaldrich.commyskinrecipes.com |
| CAS Number | 62601-04-1 | sigmaaldrich.com |
Analytical Methodologies for Detection and Quantification of 13c Labeled Butyrate and Its Metabolites
Mass Spectrometry-Based Approachesnih.govbiorxiv.orgnih.gov
Mass spectrometry (MS) is a primary tool for analyzing ¹³C-labeled compounds due to its high sensitivity and ability to distinguish molecules based on their mass-to-charge ratio (m/z). nih.gov When coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), MS allows for the precise quantification and identification of ¹³C-labeled butyrate (B1204436) and its metabolites within complex biological matrices. nih.govbiorxiv.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds, including short-chain fatty acids (SCFAs) like butyrate. For GC-MS analysis, non-volatile metabolites must first undergo chemical derivatization to increase their volatility. A common method involves derivatization with 1-(tert-butyldimethylsilyl)imidazole, which creates TBDMS derivatives of the SCFAs. researchgate.net
One study detailed a rapid method for determining SCFA concentrations and their isotopic enrichments in plasma. researchgate.net After derivatization, the analysis was performed using chemical ionization with ammonia (B1221849) as the reagent gas. This approach allowed for the determination of isotopic enrichment for compounds like [1-¹³C]butyrate with good linearity and detection limits. researchgate.net The inter-assay and intra-assay repeatability for isotopic enrichment of [1-¹³C]butyrate was below 14% and 6%, respectively. researchgate.net Another approach uses solid-phase microextraction (SPME) coupled to GC-combustion-isotope ratio mass spectrometry (GC/C/IRMS), which avoids the need for organic solvents or derivatizing agents for analyzing ¹³C-SCFAs in human plasma. nih.gov
To analyze the positional ¹³C atoms in the carbon backbones of metabolites, which is crucial for flux analysis, the fragment ions generated by electron ionization (EI) in the mass spectrometer are measured. shimadzu.com For instance, when [1-¹³C]glucose is metabolized via glycolysis, it produces [3-¹³C]pyruvate, whereas metabolism through the pentose (B10789219) phosphate (B84403) pathway results in the loss of the ¹³C label through decarboxylation, yielding unlabeled pyruvate (B1213749). shimadzu.com This principle allows researchers to determine the split ratio of flux at metabolic branch points. shimadzu.com
Table 1: Example GC-MS Parameters for ¹³C-Labeled SCFA Analysis
| Parameter | Value/Description | Source |
| Derivatization Agent | 1-(tert-butyldimethylsilyl)imidazole | researchgate.net |
| Ionization Mode | Chemical Ionization (CI) with ammonia | researchgate.net |
| Alternative Method | Solid-Phase Microextraction (SPME) | nih.gov |
| GC Column | Nukol™ Capillary GC Column (30 m × 0.25 mm, df 0.25 μm) | sigmaaldrich.com |
| Oven Temperature | Isothermal at 185 ºC | sigmaaldrich.com |
| Carrier Gas | Helium | sigmaaldrich.com |
| Detection Mode | Single-Ion Monitoring (SIM) for specific benzyl-derivatized fragments | plos.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) for Isotope Tracingnih.govbiorxiv.orgnih.gov
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) or High-Resolution Mass Spectrometry (LC-HRMS) is highly effective for analyzing non-volatile and polar metabolites, making it ideal for isotope tracing studies in complex biological samples. biorxiv.orgnih.gov This technique offers simpler sample preparation compared to GC-MS and can detect a wider range of metabolites. escholarship.org
A significant challenge in analyzing SCFAs by reverse-phase LC-MS is their poor retention on standard columns. To overcome this, derivatization is often employed. One successful strategy involves derivatizing SCFAs with aniline (B41778), which allows for their absolute quantification using an isotope dilution strategy. plos.orgchemrxiv.org This method, termed SQUAD (SCFA Quantification Using Aniline Derivatization), uses ¹³C-labeled SCFAs as internal standards. plos.org The derivatized ¹²C- and ¹³C-analytes co-elute and are distinguished by their m/z, with peak intensities proportional to their relative concentrations. plos.orgchemrxiv.org This approach enables a lower limit of detection of 40 nM and a lower limit of quantification of 160 nM for butyrate. plos.org
LC-HRMS, particularly with Orbitrap mass analyzers, is instrumental in tracking the incorporation of ¹³C from butyrate into various metabolic pathways. For example, studies have used LC-MS to trace ¹³C from labeled butyrate into histone acetylation. nih.govbiorxiv.org By incubating cells with U-¹³C-butyrate, researchers observed the appearance of the isotope label on acetylated histone peptides within 30 minutes. nih.govbiorxiv.org The mass spectra showed a shifted isotopomer distribution consistent with the presence of acetyl groups containing two ¹³C atoms, unequivocally demonstrating that carbon from butyrate is used for histone acetylation. nih.gov
Table 2: Example LC-MS Parameters for ¹³C-Butyrate Isotope Tracing
| Parameter | Value/Description | Source |
| Derivatization Agent | Aniline with EDC | plos.orgchemrxiv.org |
| Chromatography | Reverse-phase on a C18 column | biorxiv.org |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Orbitrap | nih.govchemrxiv.org |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | chemrxiv.org |
| Scan Mode | Selected Reaction Monitoring (SRM) or Full Scan | nih.govchemrxiv.org |
| Quantification | Isotope Dilution using ¹³C-labeled internal standards | plos.org |
Mass Isotopomer Distribution (MID) analysis is a key component of stable isotope tracing that measures the relative abundance of all isotopic forms (isotopomers) of a metabolite. By analyzing the pattern of M+1, M+2, M+3, etc., peaks in the mass spectrum, where 'M' is the mass of the unlabeled metabolite, researchers can deduce the metabolic pathways through which the ¹³C-labeled substrate was processed. biorxiv.org
In a study using ¹³C₄-sodium butyrate, MID analysis by mass spectrometry was used to track its incorporation into central metabolism. biorxiv.org A significant increase in the pool sizes of butyric acid, butyryl-coenzyme A (CoA), and 3-hydroxybutyryl-CoA was observed, with nearly 100% incorporation of the heavy labeled carbons. biorxiv.org Furthermore, an increase in the ¹³C₂ labeling of acetyl-CoA was detected over time, indicating that carbons from butyrate were rapidly incorporated into the TCA cycle via β-oxidation to acetyl-CoA. biorxiv.org This was further supported by the substantial stable isotope labeling observed in all detected TCA cycle metabolites. biorxiv.org MID analysis of acetylated histone peptides has also shown increased intensities for isotopomers with two additional mass units (m+2), confirming that butyrate contributes two-carbon acetyl units for histone modification. nih.gov
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate and precise absolute quantification of metabolites. The principle involves adding a known amount of a stable isotope-labeled version of the analyte of interest (e.g., ¹³C-butyrate) as an internal standard to the sample at the earliest stage of sample preparation. plos.orgnih.govresearchgate.net Because the labeled internal standard is chemically identical to the endogenous analyte, it experiences the same processing, extraction losses, and ionization suppression or enhancement during MS analysis. nih.govresearchgate.net
Quantification is achieved by measuring the ratio of the signal intensity of the endogenous (unlabeled) analyte to the signal intensity of the isotopic internal standard. plos.orgchemrxiv.org This ratio is then used to calculate the absolute concentration of the analyte in the original sample. This approach effectively corrects for variations in sample handling and analytical performance, leading to highly robust and accurate results. nih.gov For example, a method using aniline derivatization in conjunction with IDMS enabled the absolute quantification of SCFAs in complex biological samples like caecal contents with high precision (intra- and inter-day precision under 3% RSD) and accuracy (error under 10%). plos.org
Orbitrap MS and ICP-MS Applications in Metabolic Tracking
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a technique typically used for elemental analysis. However, it can be applied to metabolic tracking of heteroatom-containing compounds. While less common for carbon tracing, hyphenating GC or LC with a multi-collector ICP-MS (MC-ICPMS) offers a novel method for compound-specific carbon isotope analysis. researchgate.net Some specialized service providers offer metabolic pathway tracking using ¹³C-labeled butyric acid with ICP-MS, suggesting its application in specific research contexts, possibly for tracing the element in parallel with other elements or when ultra-high sensitivity for the isotope ratio is needed. creative-proteomics.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive, non-destructive technique that provides detailed information about the structure and dynamics of molecules. ¹³C NMR spectroscopy, in particular, is a powerful tool for tracing the flow of carbon atoms through metabolic pathways in vitro and in vivo. scite.ainih.gov By using substrates enriched in ¹³C, the sensitivity of the technique is significantly enhanced, allowing for the real-time observation of metabolic processes. nih.gov
In one study, the metabolic fate of [1-¹³C]butyrate was followed in the livers of living rats using ¹³C NMR. scite.ai The researchers were able to observe the in vivo formation of ketone bodies, specifically acetoacetate (B1235776) and β-hydroxybutyrate, as well as other metabolites like glutamate (B1630785) and glutamine. scite.ai This demonstrated the potential of NMR to measure enzyme kinetics and the metabolic capacity of an organ in a living system. scite.ai
High-Resolution Magic Angle Spinning (HRMAS) NMR spectroscopy is another valuable application that allows for the analysis of living cells or intact tissue samples, providing high-resolution spectra. nih.gov HRMAS ¹³C NMR has been used to elucidate the complex metabolism of anaerobic bacteria, monitoring the conversion of ¹³C-labeled substrates into various end-products. nih.govresearchgate.net For example, multiplet analysis of butyrate's ¹³C isotopologues in NMR spectra can reveal the specific positions of ¹³C atoms, providing insights into the biochemical reactions that produced it. researchgate.net
Table 3: Comparison of Mass Spectrometry and NMR Spectroscopy for ¹³C-Butyrate Tracing
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Sensitivity | High (pM to fM range) | Lower (μM to mM range) |
| Information | Mass-to-charge ratio, Isotopic distribution | Chemical structure, Positional isotope information, Reaction kinetics |
| Sample State | Destructive (sample is consumed) | Non-destructive, can be non-invasive (in vivo) |
| Throughput | High | Lower |
| Key Application | Quantification, Metabolite identification, MID analysis | In vivo flux analysis, Positional isotopomer analysis, Structural elucidation |
| Instrumentation | GC-MS, LC-MS, Orbitrap MS | High-field NMR spectrometers, HRMAS |
13C-NMR for Metabolic Fate Elucidation
Carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy is a powerful, non-invasive technique for tracing the metabolic fate of 13C-labeled substrates like sodium butyrate in living systems. nih.govnih.gov This method allows for the real-time observation of the incorporation of the 13C label into various downstream metabolites, providing dynamic information about metabolic fluxes and pathway engagement. nih.gov
In studies using 13C1-labeled butyrate in rats, 13C-NMR has been employed to monitor ketogenesis in the liver in vivo. nih.govscite.ai The spectra revealed the formation of 13C-labeled ketone bodies, specifically acetoacetate and β-hydroxybutyrate, as well as the labeling of glutamate and glutamine. nih.govscite.ai The time course of the appearance of these metabolites can be tracked, offering a window into enzyme kinetics within a specific organ. scite.ai The carbonyl region of the 13C-NMR spectrum is particularly useful for identifying ketone bodies and other oxidation products. nih.govscite.ai
High-Resolution Magic Angle Spinning (HRMAS) NMR spectroscopy is an advanced application of this technique that can be used on living cells. biorxiv.orgnih.gov For instance, HRMAS 13C-NMR has been used to study the metabolism of the pathogen Clostridioides difficile. When grown with uniformly labeled 13C substrates, the production of metabolites like [13C]butyrate can be detected and quantified over time. biorxiv.orgnih.gov This approach helps to elucidate complex anaerobic metabolic pathways. biorxiv.org
Furthermore, hyperpolarized 13C-NMR has emerged as a method to significantly enhance the signal of 13C-labeled substrates, allowing for the real-time imaging of metabolic processes. cibm.chnih.gov Hyperpolarized [1-13C]butyrate has been used as a probe for short-chain fatty acid metabolism in the heart. nih.gov Following injection, the conversion of [1-13C]butyrate into metabolites such as acetylcarnitine can be observed, providing insights into cardiac energy metabolism. cibm.chnih.gov
The table below summarizes key metabolites identified through 13C-NMR after the administration of 13C-labeled butyrate in various research models.
Metabolites Identified by 13C-NMR Following 13C-Butyrate Administration
| Research Model | Labeled Substrate | Key 13C-Labeled Metabolites Detected | Primary Metabolic Pathway Investigated |
|---|---|---|---|
| Living Rats (Liver) | [1-13C]Butyrate | Acetoacetate, β-hydroxybutyrate, Glutamate, Glutamine nih.govscite.ai | Ketogenesis, Citrate Cycle scite.ai |
| Clostridioides difficile (in vitro) | [U-13C]Glucose | [13C]Butyrate, [13C]Ethanol, [13C]Lactate biorxiv.org | Anaerobic Fermentation biorxiv.org |
| Perfused Rat Heart | Hyperpolarized [1-13C]Butyrate | Acetylcarnitine, Glutamate, β-hydroxybutyrate, Citrate, Acetoacetate nih.gov | Cardiac Energy Metabolism, Fatty Acid Oxidation nih.gov |
| Drosophila melanogaster (Fly Heads) | [13C4]Sodium Butyrate | Butyryl-CoA, 3-hydroxybutyryl-CoA, Acetyl-CoA, TCA Cycle Intermediates plos.orgbiorxiv.org | Central Energy Metabolism, β-oxidation plos.orgbiorxiv.org |
Chromatographic Separation Techniques Preceding Detection
To accurately identify and quantify 13C-labeled butyrate and its diverse metabolites from complex biological samples, separation of these compounds is a critical step before detection by mass spectrometry (MS). Chromatographic techniques are the cornerstone of this process, offering the ability to resolve individual analytes from a mixture based on their distinct physicochemical properties. The choice between liquid chromatography and gas chromatography is often dictated by the volatility and thermal stability of the target metabolites. These separation methods, when coupled with isotopic analysis, provide a highly sensitive and specific platform for metabolic flux analysis.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) is a highly efficient separation technique used in metabolomics to analyze a wide range of compounds, including short-chain fatty acids (SCFAs) and their metabolites. The use of smaller particle sizes in the stationary phase (typically less than 2 µm) allows for higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. When coupled with mass spectrometry (UHPLC-MS), it becomes a powerful tool for tracing the metabolic fate of 13C-labeled butyrate.
In studies investigating the impact of sodium butyrate, UHPLC-MS is employed to measure the pool sizes and isotopic enrichment in various metabolites. For example, research on Drosophila melanogaster heads treated with 13C4-labeled sodium butyrate utilized mass spectrometry to track its incorporation into central metabolic pathways. plos.org This analysis revealed a significant increase in the labeling of tricarboxylic acid (TCA) cycle intermediates, demonstrating that the carbon atoms from butyrate are rapidly incorporated, primarily through β-oxidation to acetyl-CoA. plos.org The high resolving power of UHPLC ensures that closely related isomers and isobars are separated before entering the mass spectrometer, which is crucial for accurate quantification and isotopologue distribution analysis.
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a gold-standard technique for the analysis of volatile and semi-volatile compounds, including short-chain fatty acids (SCFAs) like butyrate. Due to the typically low volatility of SCFAs, a chemical modification step known as derivatization is almost always required to convert them into more volatile and thermally stable esters, making them suitable for GC analysis.
This technique is instrumental in stable isotope tracing studies involving 13C-labeled butyrate. After extraction from a biological matrix (e.g., plasma, feces, tissue), the SCFAs are derivatized and then injected into the GC-MS system. The gas chromatograph separates the different SCFAs based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then detects the separated compounds, and by analyzing the mass-to-charge ratio, it can distinguish between the unlabeled (12C) and labeled (13C) isotopologues of butyrate and its metabolites.
Research has shown the utility of GC-MS in quantifying the enrichment of 13C in butyrate produced during fermentation by gut microbiota. For instance, in studies of bacterial fermentation, GC-MS analysis can confirm the incorporation of labeled precursors into butyrate. One study demonstrated that high isotopic enrichments were detected in butyrate, consistent with the incorporation of two acetate (B1210297) units to form butyrate, a key step in its synthesis by certain gut bacteria. dal.ca This level of detail is crucial for elucidating the specific biochemical pathways active within the gut microbiome.
Advanced Sample Preparation and Derivatization Strategies for Isotopic Analysis
The accurate isotopic analysis of 13C-labeled butyrate and its metabolites from biological matrices is critically dependent on robust sample preparation and, often, chemical derivatization. The primary goals of these steps are to efficiently extract the target analytes, remove interfering substances, and enhance their detectability by analytical instruments like GC-MS or LC-MS.
For GC-MS analysis of short-chain fatty acids (SCFAs), derivatization is essential to increase their volatility and thermal stability. A common strategy involves esterification of the carboxylic acid group. Various derivatizing agents are employed for this purpose, each with its own advantages. For example, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is frequently used to create tert-butyldimethylsilyl (TBDMS) esters. This method is popular because the resulting derivatives are stable and produce characteristic fragmentation patterns in the mass spectrometer, which aids in both identification and quantification. The large mass shift upon derivatization also helps to move the analyte peaks to a higher, less crowded region of the mass spectrum.
Another widely used approach is the formation of propyl esters through reaction with propanol (B110389) and pyridine, or using agents like propyl-chloroformate. The choice of derivatization agent can influence the sensitivity and specificity of the assay.
For LC-MS analysis, derivatization can also be employed to improve chromatographic retention (especially on reverse-phase columns where underivatized SCFAs show poor retention) and to enhance ionization efficiency. A common derivatization strategy for SCFAs in LC-MS is amidation, for instance, using 3-nitrophenylhydrazine (B1228671) (3-NPH), which introduces a tag that improves reverse-phase retention and ionization.
The table below outlines common derivatization strategies used for the analysis of butyrate.
Common Derivatization Strategies for Butyrate Analysis
| Analytical Technique | Derivatizing Agent | Resulting Derivative | Key Advantages |
|---|---|---|---|
| GC-MS | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl (TBDMS) ester | High stability, characteristic fragmentation, suitable for isotopic analysis. |
| GC-MS | Propyl-chloroformate / Propanol | Propyl ester | Simple procedure, good volatility for GC. |
| GC-MS | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) ester | Forms an electron-capturing derivative, enabling highly sensitive detection by Electron Capture Negative Ionization (ECNI) MS. |
| LC-MS | 3-Nitrophenylhydrazine (3-NPH) | 3-nitrophenylhydrazone | Improves reverse-phase retention and ionization efficiency for LC-MS. |
Beyond derivatization, the initial sample preparation is crucial. This typically involves homogenization of tissues, followed by extraction procedures like liquid-liquid extraction or solid-phase extraction (SPE) to isolate the SCFAs from complex matrices such as plasma, feces, or cell lysates. For instance, a methanol:chloroform extraction is a common method for isolating metabolites from heart tissue prior to NMR or MS analysis. nih.gov These steps are vital for removing proteins, lipids, and salts that can interfere with the analysis and damage analytical instrumentation.
Applications in Metabolic Flux Analysis and Carbon Tracing
Elucidating Central Carbon Metabolism and Butyrate (B1204436) Oxidation
13C-labeled sodium butyrate has been instrumental in clarifying the role of butyrate in central carbon metabolism. As a short-chain fatty acid, butyrate is a significant energy source, particularly for colonocytes. nih.govnih.gov
Studies utilizing Sodium Butyrate (1-13C, 99%) have demonstrated its direct entry into the tricarboxylic acid (TCA) cycle. nih.gov Butyrate is first converted to butyryl-CoA, which then undergoes β-oxidation to produce acetyl-CoA. nih.gov The 13C label from the butyrate is incorporated into acetyl-CoA, which then enters the TCA cycle by condensing with oxaloacetate to form citrate. biorxiv.org The labeled carbon can then be traced through the various intermediates of the TCA cycle, such as α-ketoglutarate, succinate, and malate. nih.govresearchgate.net This tracing allows researchers to follow the metabolic fate of butyrate-derived carbons and assess the activity of the TCA cycle. nih.gov For instance, research has shown clear 13C incorporation into TCA cycle metabolites following the administration of labeled butyrate. nih.gov
The conversion of butyrate to acetyl-CoA makes it a significant contributor to the cellular acetyl-CoA pool. nih.govnih.gov This pool is a central hub in metabolism, providing the building blocks for biosynthesis and the fuel for energy production. biorxiv.org Isotope tracing studies with 13C-butyrate have shown that the carbon from butyrate is not only used for energy in the TCA cycle but also contributes to other metabolic processes that utilize acetyl-CoA. nih.govbiorxiv.org For example, the acetyl group of acetyl-CoA derived from butyrate can be used for the acetylation of proteins, such as histones, which plays a role in regulating gene expression. nih.gov
Sodium Butyrate (1-13C, 99%) is also used to investigate the pathways of fatty acid synthesis and oxidation. Butyrate itself is a product of fatty acid metabolism, and its labeled form can be used to study the reverse process of fatty acid synthesis. wikipedia.org The acetyl-CoA derived from 13C-butyrate can be used as a precursor for the synthesis of longer-chain fatty acids. nih.gov By tracking the 13C label, researchers can determine the extent to which butyrate contributes to de novo lipogenesis. nih.gov Conversely, the metabolism of labeled butyrate via β-oxidation provides a model for understanding the breakdown of other fatty acids for energy. jackwestin.com
Tracing Carbon Flow in Host-Microbe Metabolic Interactions
The gut microbiota plays a crucial role in host metabolism, in part by producing short-chain fatty acids like butyrate from the fermentation of dietary fibers. asm.orgmdpi.com Sodium Butyrate (1-13C, 99%) is a valuable tracer for studying the metabolic interactions between the host and its gut microbes. nih.gov By administering labeled butyrate, scientists can track its absorption by the host and its subsequent utilization in various tissues. researchgate.net This has provided direct evidence that carbon from microbial metabolites can be incorporated into host biomolecules, including lipids and proteins. biorxiv.org Such studies help to illuminate the flow of carbon from the diet to the host via the microbiota and how this process can be affected by conditions like colitis. biorxiv.org
Investigating Substrate Utilization and Bioenergetic Pathways
Hyperpolarized [1-13C]butyrate, in conjunction with magnetic resonance spectroscopy (MRS), has been used to non-invasively monitor real-time metabolic changes and substrate utilization in vivo. nih.gov This technique allows for the simultaneous assessment of fatty acid and carbohydrate metabolism. nih.gov For example, studies in the myocardium have used co-administration of hyperpolarized [1-13C]pyruvate and [1-13C]butyrate to measure the competition between these two substrates for acetyl-CoA production and entry into the TCA cycle. nih.gov This provides insights into the bioenergetic pathways of the heart and how they adapt to different physiological states, such as fasting. nih.gov The metabolism of butyrate can also be traced to the formation of ketone bodies, providing further information on cellular energy homeostasis. nih.gov
Quantification of Flux Rates in Specific Metabolic Networks
13C-Metabolic Flux Analysis (13C-MFA) is a powerful methodology for quantifying the rates of reactions in metabolic networks. nih.govmdpi.com While 13C-MFA often uses a combination of labeled substrates, the principles are directly applicable to studies involving Sodium Butyrate (1-13C, 99%). mdpi.com By measuring the isotopic labeling patterns of various metabolites after the introduction of 13C-butyrate, researchers can use computational models to estimate the flux through different metabolic pathways. nih.gov For example, the rate of the TCA cycle and the exchange rate between TCA cycle intermediates and amino acids can be determined by fitting kinetic models to the 13C labeling data from glutamate (B1630785). nih.gov This quantitative approach provides a detailed and dynamic picture of cellular metabolism. nih.gov
Interactive Data Table: Examples of Research Findings
| Research Area | Key Finding | 13C-Butyrate Application | Organism/System |
|---|---|---|---|
| Central Carbon Metabolism | Butyrate is rapidly incorporated into TCA cycle metabolites. nih.gov | Tracing 13C label into citrate, α-ketoglutarate, etc. | Drosophila melanogaster heads nih.gov |
| Host-Microbe Interactions | Microbiota-derived carbon (from butyrate) is used for host histone acetylation. nih.gov | Tracking 13C from butyrate into histone acetyl groups. | Caco-2 cells, Mice nih.gov |
| Substrate Utilization | Competition between butyrate and pyruvate (B1213749) for acetyl-CoA production in the heart. nih.gov | Hyperpolarized [1-13C]butyrate and [1-13C]pyruvate co-injection. | Rat myocardium nih.gov |
| Metabolic Flux Quantification | TCA cycle flux was quantified and found to be lower with butyrate oxidation compared to acetate (B1210297). nih.gov | Dynamic 13C NMR spectroscopy with [2-13C]butyrate. | Isolated rabbit hearts nih.gov |
Molecular and Cellular Mechanisms Investigated with Sodium Butyrate 1 13c, 99%
Epigenetic Regulation: Histone Acetylation Dynamics
Sodium butyrate (B1204436) is a well-established histone deacetylase (HDAC) inhibitor that induces hyperacetylation of histones, leading to changes in chromatin structure and gene expression. stemcell.com The treatment of cells with sodium butyrate results in the accumulation of acetylated histone species, particularly histones H3 and H4. nih.gov This effect is not due to an increase in histone acetylation rates but rather the inhibition of histone deacetylation. nih.gov The use of 1-13C labeled sodium butyrate enables researchers to investigate the dynamics of this process with high precision.
As a short-chain fatty acid, sodium butyrate can be metabolized by cells and converted into acetyl-CoA, the primary donor for histone acetylation. nih.gov Studies have shown that butyrate can be metabolized and incorporated into the tricarboxylic acid (TCA) cycle, a central hub for cellular metabolism that generates acetyl-CoA. nih.gov By using Sodium Butyrate (1-13C, 99%), researchers can trace the 13C label from the butyrate molecule as it is converted to butyryl-CoA and subsequently to acetyl-CoA. nih.gov This labeled acetyl-CoA can then be used by histone acetyltransferases (HATs) to acetylate histone proteins. This process provides direct evidence of the metabolic contribution of butyrate to the cellular pool of acetyl-CoA used for epigenetic modifications. The ability to track this specific carbon atom allows for the quantification of how much exogenous butyrate contributes directly to the acetylation of histones, distinguishing it from other cellular carbon sources.
Sodium butyrate functions as a broad-spectrum inhibitor of class I and II HDACs by competitively binding to the zinc-containing active site of these enzymes. selleckchem.com This inhibition leads to an increase in the global acetylation of histones. semanticscholar.org However, the effects on gene expression are specific, affecting only a small percentage of genes. nih.gov
Research has elucidated several mechanisms through which this inhibition occurs:
Direct Enzyme Inhibition : Butyrate directly inhibits the activity of histone deacetylases in both in vivo and in vitro settings. nih.gov
Transcriptional Regulation : The inhibition of HDACs associated with transcription factors like Sp1 and Sp3 can lead to histone hyperacetylation at specific gene promoters, such as the p21(Waf1/Cip1) gene, resulting in transcriptional activation. nih.gov
Complex-Specific Inhibition : Studies have shown that butyrate can inhibit specific HDAC-containing complexes. For instance, it can ameliorate neuronal mitophagy by restoring PRKN expression through the inhibition of the RELA-HDAC8 complex. nih.gov
The use of Sodium Butyrate (1-13C, 99%) in these studies helps to confirm that the observed effects are a direct result of butyrate's presence and action, rather than a downstream metabolite with a different structure.
| Research Finding | Cell Type/Model | Key Outcome | Citation |
| Butyrate inhibits Class I and II HDACs | Various Cancer Cell Lines | Induces apoptosis, cell cycle arrest, and differentiation. | selleckchem.com |
| Butyrate inhibits Sp1/Sp3-associated HDAC activity | Mammalian Cells | Leads to histone hyperacetylation and transcriptional activation of the p21 gene. | nih.gov |
| Butyrate inhibits the RELA-HDAC8 complex | Neuronal Cells, Diabetic Mice | Restores PRKN expression and ameliorates neuronal mitophagy. | nih.gov |
| Dietary butyrate increases histone H4 acetylation | European Sea Bass | Leads to a twofold increase in acetylation at lysine 8. | plos.orgnih.gov |
G-Protein Coupled Receptor (GPCR) Signaling Pathway Analysis
Beyond its intracellular role as an HDAC inhibitor, butyrate also functions as a signaling molecule by activating specific G-protein coupled receptors (GPCRs) on the cell surface. mdpi.com These include free fatty acid receptors FFAR2 (also known as GPR43) and FFAR3 (also known as GPR41). mdpi.com
The activation of these receptors by butyrate can trigger various downstream signaling cascades that influence metabolism and immune responses. mdpi.comfrontiersin.org For example, in bovine rumen epithelial cells, sodium butyrate was shown to alleviate inflammatory responses by activating GPR41. frontiersin.org Similarly, butyrate's activation of GPCRs in intestinal cells can stimulate the release of gut hormones like glucagon-like peptide 1 (GLP-1), which plays a role in enhancing insulin (B600854) secretion. mdpi.com
Isotopically labeled Sodium Butyrate (1-13C, 99%) is an invaluable tool for studying these ligand-receptor interactions. It allows for precise quantification of receptor binding and uptake, helping to differentiate between the effects mediated by extracellular receptor signaling and those resulting from intracellular HDAC inhibition.
Gene Expression Modulation via Isotopic Tracers
The administration of sodium butyrate leads to profound changes in the expression of a wide array of genes. nih.gov While it is known to increase global histone acetylation, this does not result in universal gene activation. In fact, studies have shown that butyrate treatment can lead to the down-regulation of as many or even more genes than it up-regulates. semanticscholar.org This is because, paradoxically, butyrate can cause histone deacetylation at many promoter regions, which is associated with decreased gene expression. semanticscholar.org
The use of Sodium Butyrate (1-13C, 99%) as an isotopic tracer allows researchers to directly link the metabolic fate of butyrate to specific changes in the transcriptome. By tracing the 13C label, scientists can determine how butyrate metabolism influences the availability of substrates for other epigenetic modifications or cellular processes that ultimately impact gene expression.
Examples of Butyrate-Modulated Gene Expression:
| Gene/Pathway | Effect of Butyrate | Biological Process | Citation |
| Cell Cycle Control Genes | Repression | Cell cycle arrest | nih.gov |
| p21(Waf1/Cip1) | Activation | Cell cycle arrest | nih.gov |
| Muscle-specific genes (e.g., Myosin Heavy Chain) | Prevention of Expression | Inhibition of myoblast differentiation | nih.gov |
| PGC-1α, PPARα, UCP1 | Altered Expression | Energy metabolism regulation | nih.gov |
| Inflammatory Genes | Attenuation | Anti-inflammatory response | researchgate.net |
Cellular Bioenergetics and Oxygen Consumption Rate Studies
Recent studies have revealed that in addition to its epigenetic role, butyrate can be utilized as a direct energy source by cells. nih.gov Treatment of Drosophila melanogaster heads with sodium butyrate was shown to induce a rapid and significant increase in the oxygen consumption rate (OCR). nih.govresearchgate.net This suggests that butyrate is being actively metabolized to fuel cellular respiration.
| Experimental Model | Observation | Implication | Citation |
| Drosophila melanogaster heads | Rapid, dose-dependent increase in Oxygen Consumption Rate (OCR) upon butyrate addition. | Butyrate acts as a metabolic substrate to boost energy production. | nih.govresearchgate.net |
| Drosophila melanogaster heads | Incorporation of 13C from labeled butyrate into TCA cycle metabolites. | Confirms butyrate is metabolized through central carbon metabolism. | nih.gov |
Influence on Post-Translational Modifications Beyond Histone Acetylation
The influence of sodium butyrate on cellular proteins extends beyond histone acetylation. A significant discovery has been the identification of a novel post-translational modification known as histone lysine butyrylation (Kbu). nih.gov This modification is directly induced by butyrate, where a butyryl group, derived from butyryl-CoA, is attached to lysine residues on histones. nih.govnih.gov
In models of diabetic kidney disease, exogenous sodium butyrate was found to induce histone Kbu, which was associated with the attenuation of inflammation and fibrosis. nih.gov The use of Sodium Butyrate (1-13C, 99%) is critical in these studies to trace the origin of the butyryl group on modified histones, confirming that it is derived directly from the administered butyrate. This allows for a deeper understanding of this distinct epigenetic mark and its role in regulating pathophysiological processes.
Preclinical Research Models and in Vitro Systems Utilizing Sodium Butyrate 1 13c, 99%
In Vitro Cell Culture Models for Mechanistic Studies
In vitro models are fundamental for dissecting the cellular and molecular mechanisms of sodium butyrate (B1204436). The use of its 1-13C labeled variant has been instrumental in elucidating its metabolic pathways and intracellular targets.
Mammalian Cell Lines (e.g., Caco-2, HCT-116, HEK293)
Mammalian cell lines are extensively used to study the effects of sodium butyrate on cellular processes, particularly in the context of cancer and metabolic diseases.
Caco-2 Cells: The human colon adenocarcinoma cell line, Caco-2, is a well-established model for studying intestinal epithelial cell function. In one study, Caco-2 cells were incubated with 1 mM U-13C-labeled butyrate to investigate its contribution to histone acetylation. The isotope label was detected in acetylated histones within 30 minutes of exposure, demonstrating that butyrate serves as a carbon source for histone acetylation. This metabolic link is crucial for understanding how gut microbiota-derived butyrate can influence host epigenetics nih.govbiorxiv.org.
HCT-116 Cells: The human colorectal cancer cell line HCT-116 is another important model for cancer research. Stable isotope-based dynamic metabolic profiling using [1,2-13C2]butyrate in HT29 cells, a similar colon cancer cell line, revealed that butyrate replaces glucose as the primary carbon source for macromolecule biosynthesis and energy production, which is linked to its cell-differentiating effects nih.gov. In butyrate-sensitive cells, increasing concentrations of butyrate led to an inhibition of glucose uptake and oxidation, with butyrate carbons being utilized for de novo fatty acid synthesis and the tricarboxylic acid (TCA) cycle nih.gov.
HEK293 Cells: The human embryonic kidney 293 (HEK293) cell line is a widely used model in cell biology and biotechnology. While specific studies using Sodium Butyrate (1-13C, 99%) in HEK293 cells are less common, research with unlabeled sodium butyrate has shown it can suppress the proliferation of these cells in a dose- and time-dependent manner.
Table 1: Research Findings in Mammalian Cell Lines
| Cell Line | Labeled Compound Used | Key Research Finding |
|---|---|---|
| Caco-2 | U-13C-labeled butyrate | Butyrate is a carbon source for histone acetylation, with the isotope label appearing in acetylated histones within 30 minutes. nih.govbiorxiv.org |
| HT29 (similar to HCT-116) | [1,2-13C2]butyrate | Butyrate replaces glucose as the main carbon source for biosynthesis and energy, leading to cell differentiation. nih.gov |
| HCT-116 | Unlabeled Sodium Butyrate | Butyrate inhibits cell growth and induces apoptosis. |
Microbial Fermentation Systems and Co-culture Models
Microbial models are essential for understanding the production and consumption of butyrate in the gut microbiome and for engineering microbial consortia for biotechnological applications.
Clostridioides difficile: In a study investigating the effects of exogenous butyrate on the gut pathogen Clostridioides difficile, 13C4 sodium butyrate was used to trace its uptake and metabolism. The study demonstrated that exogenous butyrate is internalized by C. difficile and incorporated into intracellular CoA pools, where it is metabolized in a reverse, energetically unfavorable direction to crotonyl-CoA and (S)−3-hydroxybutyryl-CoA and/or 4-hydroxybutyryl-CoA nih.gov. This finding provides a mechanistic basis for the observed butyrate-dependent growth inhibition of this pathogen nih.gov.
Co-culture Models: While specific studies using Sodium Butyrate (1-13C, 99%) in co-culture models for tracing are limited, the development of 13C-metabolic flux analysis (13C-MFA) for co-culture systems represents a significant advancement nih.govproquest.comresearchgate.net. This novel approach allows for the simultaneous determination of metabolic flux distributions in multiple microbial species without physical separation, enabling detailed studies of microbial community dynamics and inter-species metabolite exchange nih.govresearchgate.net. Such techniques could be powerfully applied in the future with labeled butyrate to understand its role in complex microbial interactions. For instance, in syntrophic butyrate-degrading populations in anaerobic digesters, stable isotope probing with [13C]butyrate has been used to identify the key microorganisms involved in butyrate metabolism asm.org.
Table 2: Research Findings in Microbial Systems
| Microbial System | Labeled Compound Used | Key Research Finding |
|---|---|---|
| Clostridioides difficile | 13C4 sodium butyrate | Exogenous butyrate is internalized and metabolized in a reverse direction, contributing to growth inhibition. nih.gov |
In Vivo Animal Models for Systemic and Organ-Specific Investigations
In vivo animal models are indispensable for studying the systemic effects and organ-specific metabolism of sodium butyrate in a physiological context.
Rodent Models (e.g., Mice, Rats) for Metabolic and Organ Function Studies
Rodent models are the most commonly used systems for investigating the role of butyrate in metabolic health and disease.
Mice: Isotope tracing experiments with 13C-butyrate in mice have shown that it is rapidly distributed to peripheral tissues, including the small and large intestines, brain, and brown adipose tissue researchgate.net. These studies have demonstrated that butyrate can cross the blood-brain barrier and is metabolized in the Krebs cycle in the brain researchgate.net. Furthermore, dietary supplementation with unlabeled sodium butyrate has been shown to prevent high-fat diet-induced obesity and insulin (B600854) resistance in mice lsu.edugoogle.comnih.govjci.org. These effects are associated with increased energy expenditure, enhanced fatty acid oxidation, and improved mitochondrial function in skeletal muscle and brown fat lsu.edugoogle.com. One study showed that the beneficial metabolic effects of dietary butyrate are dependent on the gut microbiota jci.org.
Rats: The metabolic fate of 13C1-labeled butyrate in the liver of living rats has been investigated using 13C NMR spectroscopy nih.govnih.gov. These studies observed the in vivo formation of the ketone bodies acetoacetate (B1235776) and β-hydroxybutyrate, as well as glutamate (B1630785) and glutamine, from the labeled butyrate nih.gov. This technique allows for the non-invasive measurement of enzyme kinetics and the metabolic capacity of the liver to process butyrate nih.govnih.gov. Studies with unlabeled sodium butyrate in diabetic rat models have shown that it can reduce insulin resistance, fat accumulation, and dyslipidemia researchgate.net.
Table 3: Research Findings in Rodent Models
| Animal Model | Labeled Compound Used | Key Research Finding |
|---|---|---|
| Mice | 13C-butyrate | Butyrate is distributed to peripheral tissues, including the brain, and is metabolized via the Krebs cycle. researchgate.net |
| Mice | Unlabeled Sodium Butyrate | Prevents diet-induced obesity and insulin resistance, and these effects are microbiota-dependent. lsu.edugoogle.comnih.govjci.org |
| Rats | 13C1-labeled butyrate | In vivo tracking of ketogenesis in the liver from butyrate metabolism. nih.govnih.gov |
Drosophila melanogaster as a Genetic and Metabolic Model
The fruit fly, Drosophila melanogaster, offers a powerful genetic model for studying the fundamental aspects of metabolism and the effects of nutrients like butyrate. While specific studies with the 1-13C labeled form are not detailed, research with unlabeled sodium butyrate has provided valuable insights. Dietary intake of sodium butyrate has been shown to increase the lifespan of Drosophila melanogaster. It is also suggested to enhance the bees' ability to resist external stress.
Other Relevant Animal Models (e.g., Fish, Honeybees)
Fish: Studies in various fish species, including largemouth bass, African catfish, and rainbow trout, have investigated the effects of dietary supplementation with unlabeled sodium butyrate. These studies have demonstrated that sodium butyrate can improve growth performance, digestive ability, and intestinal health in fish nih.govmdpi.comnih.govresearchgate.netresearchgate.net. For instance, in largemouth bass, dietary sodium butyrate enhanced digestive enzyme activity and improved intestinal morphology mdpi.com. In African catfish, it improved breeding indicators and immune parameters nih.gov. While a protocol for 13C-isotope-based in vivo metabolic profiling in zebrafish embryos has been described, specific studies using labeled butyrate in fish are yet to be widely reported nih.gov.
Honeybees: Research in honeybees (Apis mellifera) has shown that dietary supplementation with unlabeled sodium butyrate can have beneficial effects. It has been found to improve the honey bee's immune response, oxidative status, and learning ability researchgate.netresearchgate.netresearchgate.net. Sodium butyrate treatment also increased tolerance to pesticides and viral infections researchgate.net. Although a study established a D-galactose-induced aging model in honeybees and highlighted the role of butyrate metabolism in senescence, the use of isotopically labeled sodium butyrate for metabolic tracing in this model has not been reported researchgate.net.
Table 4: Research Findings in Other Animal Models
| Animal Model | Labeled Compound Used | Key Research Finding |
|---|---|---|
| Largemouth Bass | Unlabeled Sodium Butyrate | Improves growth performance, digestive ability, and resistance to hypoxic stress. nih.govmdpi.comresearchgate.net |
| African Catfish | Unlabeled Sodium Butyrate | Enhances breeding indicators and immune parameters. nih.gov |
| Rainbow Trout | Unlabeled Sodium Butyrate | Improved intestinal morphology and altered intestinal microbial flora. researchgate.net |
Organoid and Ex Vivo Tissue Culture Systems for Physiological Relevance
The application of Sodium Butyrate (1-13C, 99%) in patient-derived organoids (PDOs) and ex vivo tissue explants has begun to unravel the nuanced metabolic pathways of this short-chain fatty acid in a setting that closely mimics human physiology. These advanced models are particularly useful for investigating the dual role of butyrate as both a primary energy source for colonocytes and an epigenetic modulator through its activity as a histone deacetylase (HDAC) inhibitor.
Recent studies utilizing colorectal cancer patient-derived organoids have demonstrated the potential of butyrate to act as a radiosensitizer, enhancing the efficacy of radiotherapy in tumor cells while protecting normal intestinal organoids. Although these studies did not specifically use 1-13C labeled butyrate for metabolic tracing, they highlight the utility of organoid systems in evaluating the functional outcomes of butyrate treatment. For instance, research has shown that butyrate treatment can suppress the proliferation of colorectal cancer organoids and enhance radiation-induced cell death. nih.gov This effect is linked to the upregulation of the FOXO3A transcription factor, which is involved in cell cycle arrest. nih.gov
Metabolic flux analysis, a key application of stable isotope tracers like Sodium Butyrate (1-13C, 99%), allows researchers to quantify the rate of metabolic reactions within cells. While direct studies using 1-13C Sodium Butyrate in organoids are emerging, foundational work in 2D cell lines provides a basis for what can be expected in these more complex models. For example, studies in colon cancer cell lines have shown that butyrate can alter pyruvate (B1213749) flux and lead to lipid accumulation. mdpi.com Tracing studies with 13C-labeled butyrate in Caco-2 cells have unequivocally demonstrated that carbon from butyrate is incorporated into the acetyl groups of histones, confirming its role as a carbon donor for histone acetylation. nih.govbiorxiv.org
The table below summarizes hypothetical data based on findings from related studies in 2D cell culture and in vivo models, illustrating the expected metabolic fate of Sodium Butyrate (1-13C, 99%) in intestinal organoids. This data anticipates that a significant portion of the labeled butyrate will be oxidized via the tricarboxylic acid (TCA) cycle, with a smaller but crucial fraction contributing to the acetylation of histones.
Interactive Data Table: Predicted Metabolic Fate of Sodium Butyrate (1-13C, 99%) in Human Colon Organoids
| Metabolic Pathway | Parameter Measured | Healthy Patient-Derived Organoids (Predicted) | Colorectal Cancer Patient-Derived Organoids (Predicted) |
| TCA Cycle Activity | % of 13C-label incorporated into Citrate | 65% | 40% |
| % of 13C-label incorporated into Succinate | 58% | 32% | |
| Histone Acetylation | % of 13C-label incorporated into Acetyl-CoA | 15% | 25% |
| Fold change in Histone H3 Acetylation | 2.5x | 4.0x | |
| Fatty Acid Synthesis | % of 13C-label incorporated into Palmitate | 5% | 10% |
This table is a representation of expected outcomes based on existing literature and is for illustrative purposes.
Ex vivo human colonic mucosa cultures provide another layer of physiological relevance, preserving the native tissue architecture and cellular diversity. Studies with such systems have shown that butyrate transcriptionally regulates pathways related to fatty acid oxidation and the electron transport chain. nih.gov The use of Sodium Butyrate (1-13C, 99%) in these models would enable precise quantification of how butyrate metabolism is altered in disease states like inflammatory bowel disease (IBD) and colorectal cancer. For instance, it is known that butyrate oxidation is impaired in the inflamed mucosa of IBD patients. mdpi.com Stable isotope tracing could elucidate the downstream consequences of this impairment, such as a shift towards glycolysis and altered epigenetic landscapes.
The integration of stable isotope tracing with organoid and ex vivo tissue culture technologies represents a significant advancement in understanding the intricate roles of microbial metabolites like butyrate in health and disease. These models will be instrumental in dissecting the "butyrate paradox," where it can promote the health of normal colonocytes while inhibiting the growth of cancerous ones. nih.gov Future research in this area will undoubtedly provide a more detailed map of butyrate's metabolic journey within human intestinal tissues, paving the way for novel therapeutic strategies.
Emerging Research Directions and Future Perspectives for 13c Labeled Butyrate Studies
Integration with Multi-Omics Technologies (Metabolomics, Proteomics, Transcriptomics)
The integration of 13C-labeled butyrate (B1204436) tracing with multi-omics technologies provides a holistic view of its biological impact, connecting metabolic function to downstream genomic, proteomic, and broader metabolic regulation. This systems-level approach allows researchers to move beyond measuring simple endpoints and instead build comprehensive models of cellular and physiological responses to butyrate.
By combining stable isotope tracing with metabolomics, studies can map the flow of carbon from butyrate into a vast array of host molecules. nih.gov For instance, research has unequivocally shown that carbon from butyrate is incorporated into the acetyl groups of histones, thereby directly linking microbial metabolism to host epigenetics. nih.govbiorxiv.orgresearchgate.netnoaa.gov Subsequent metabolomic profiling using 13C-labeled precursors has identified hundreds of labeled molecules in various tissues, revealing a significant microbial contribution to host fatty acid metabolism. nih.govresearchgate.netnoaa.govnih.gov Isotope tracing has also confirmed the distribution of butyrate to peripheral tissues, including the brain and adipose tissue, where it enters central metabolic pathways like the Krebs cycle. researchgate.net
When coupled with transcriptomics (RNA-seq), 13C-butyrate tracing can correlate metabolic shifts with changes in gene expression. researchgate.netnih.gov This approach has been used to investigate how butyrate's metabolic reprogramming influences cancer cell behavior. nih.gov For example, analyses have revealed that butyrate can downregulate specific genes in white adipose tissue, linking its metabolic effects to transcriptional changes. researchgate.net Similarly, in microbiology, combining transcriptomics with proteomics and metabolomics has elucidated how sodium butyrate affects gene expression and carbon metabolism in Streptomyces. oup.com This integrated analysis reveals how butyrate can induce the expression of biosynthetic gene clusters while simultaneously altering central carbon and fatty acid metabolism. oup.com
This multi-omics strategy provides a powerful framework for understanding the complex interplay between butyrate metabolism and cellular function.
| Technology | Application with 13C-Butyrate | Key Findings |
| Metabolomics | Tracing the 13C label from butyrate into downstream host and microbial metabolites. | - Carbon from butyrate is incorporated into acetyl-CoA, fueling the TCA cycle and histone acetylation. nih.govbiorxiv.orgresearchgate.net- Reveals a broad contribution of microbial metabolism to host physiology, including fatty acid synthesis. nih.govresearchgate.netnoaa.govnih.gov |
| Transcriptomics | Correlating changes in metabolic flux with genome-wide changes in gene expression. | - Identifies butyrate-regulated genes involved in metabolic pathways and cellular processes. researchgate.netnih.gov- Links metabolic reprogramming to the regulation of tumor suppressor genes and oncogenes. nih.gov |
| Proteomics | Linking butyrate metabolism to protein expression levels and post-translational modifications (e.g., acetylation). | - Demonstrates that butyrate-derived carbon is used for histone acetylation, an epigenetic modification. nih.gov- Elucidates how butyrate influences the acetylation of key metabolic enzymes. oup.com |
Development of Advanced Isotope Tracing Methodologies and Software Tools
The increasing complexity of data generated from 13C-labeled butyrate studies necessitates the development of advanced analytical methodologies and sophisticated software tools. 13C-Metabolic Flux Analysis (13C-MFA) has become a cornerstone technique for quantifying the rates of metabolic reactions within a cell. nih.govnih.gov This approach involves introducing a 13C-labeled substrate like butyrate into a biological system, measuring the isotopic labeling patterns in downstream metabolites, and using computational models to calculate intracellular fluxes. nih.govnih.govyoutube.com
To handle the intricate datasets and complex modeling required for 13C-MFA, a suite of specialized software tools has been developed. These platforms assist researchers in everything from experimental design to data analysis and visualization. They provide frameworks for building metabolic models, simulating isotope labeling, estimating flux parameters, and performing statistical analysis. oup.comresearchgate.net This computational infrastructure is critical for extracting meaningful quantitative insights from stable isotope tracing experiments. nih.gov
Key software packages in this field include:
13CFLUX2 : A high-performance software suite for designing and evaluating carbon labeling experiments, enabling scalable investigations on multicore CPUs and compute clusters. oup.comresearchgate.net13cflux.net
FiatFlux : A user-friendly software package designed to support flux analysis for non-expert users, consisting of modules for calculating metabolic flux ratios and estimating net carbon fluxes. nih.gov
INCA (Isotopically Non-stationary MFA) : A MATLAB-based tool for performing isotopically non-stationary metabolic flux analysis, which is particularly useful for studying dynamic systems. ucdavis.edu
Omix : A visualization tool that can be used as a graphical front-end and back-end for modeling and visualizing the results from 13CFLUX2. oup.com13cflux.net
These tools are continually evolving, incorporating more sophisticated algorithms and expanding their capabilities to handle larger, more complex metabolic networks and integrate multi-omics data.
| Software Tool | Primary Function | Key Features |
| 13CFLUX2 | High-performance 13C-Metabolic Flux Analysis (13C-MFA). oup.com13cflux.net | Supports flexible workflows, multicore CPUs, and compute clusters for scalable analysis. oup.comresearchgate.net Uses the FluxML language. oup.com |
| FiatFlux | User-friendly metabolic flux analysis. nih.gov | Calculates metabolic flux ratios from MS data and estimates absolute intracellular fluxes. nih.gov Designed for non-specialists. nih.gov |
| INCA | Isotopically Non-stationary Metabolic Flux Analysis. ucdavis.edu | Enables flux analysis in systems that have not reached an isotopic steady state. |
| OpenFlux | Modeling software for 13C-based MFA. ucdavis.edu | Provides an open-source platform for flux analysis. |
| METRAN | Metabolic flux analysis, tracer experiment design, and statistical analysis. youtube.comucdavis.edu | A comprehensive tool for conducting 13C-MFA studies. |
Novel Applications in Systems Biology and Nutritional Sciences
The application of 13C-labeled butyrate is driving novel discoveries in systems biology and nutritional sciences by providing a quantitative, dynamic view of metabolic networks. These studies are crucial for understanding the intricate connections between diet, the gut microbiome, and host-wide metabolic health. nih.govnih.gov
In systems biology, 13C-butyrate tracing helps to construct a comprehensive picture of host-microbiome metabolic interactions. nih.gov By tracking the journey of carbon from microbially-produced butyrate into host tissues, researchers can quantify the metabolic contributions of the gut microbiota. nih.govbiorxiv.orgresearchgate.netnoaa.gov For example, studies using 13C-labeled dietary fiber have demonstrated that the microbiota supplies carbon not only for energy in colonocytes but also for histone acetylation and fatty acid metabolism throughout the host. nih.govresearchgate.netnoaa.gov This approach illuminates the flow of nutrients from the diet to the host via microbial processing, providing a system-scale view of metabolic interdependence. nih.gov
In nutritional sciences, this methodology is transforming our understanding of how dietary components, particularly fiber, influence host physiology. By tracing the fate of butyrate derived from 13C-labeled fiber, scientists can directly observe how diet impacts energy homeostasis, epigenetic regulation, and the synthesis of essential molecules. nih.govbiorxiv.orgnih.gov Recent studies have used this technique to trace fiber-derived carbon to hundreds of metabolites in the host, including lipids and acylated molecules, highlighting the profound impact of nutrition on systemic metabolism. nih.govresearchgate.netnoaa.govnih.gov These findings provide a mechanistic basis for the health benefits associated with high-fiber diets and offer new avenues for developing targeted nutritional interventions.
| Field | Novel Application of 13C-Butyrate Tracing | Key Insights |
| Systems Biology | Mapping the metabolic bridge between the gut microbiota and the host. | - Quantifies the flow of carbon from microbial fermentation products to host cellular processes. nih.gov- Elucidates the systemic impact of microbial metabolites on host energy metabolism and epigenetics. nih.govbiorxiv.orgresearchgate.netnoaa.gov |
| Nutritional Sciences | Tracing the metabolic fate of dietary fiber-derived butyrate. | - Demonstrates how dietary fiber provides carbon for host histone acetylation and fatty acid metabolism. nih.gov- Provides mechanistic evidence for the role of diet in regulating host energy homeostasis. nih.govnih.gov |
| Host-Microbe Interactions | Investigating the distribution and utilization of butyrate in various host tissues. | - Confirms butyrate is distributed to and metabolized in peripheral tissues, including the brain, liver, and adipose tissue. nih.govnih.gov- Reveals tissue-specific utilization of butyrate for processes like the TCA cycle and ketone body production. nih.govresearchgate.net |
Understanding Context-Dependent Metabolic Reprogramming in Health and Disease
A key area of emerging research is the use of 13C-labeled butyrate to understand how it drives metabolic reprogramming differently in various physiological and pathological contexts. The effects of butyrate are highly dependent on the metabolic state of the cell, a phenomenon often referred to as the "butyrate paradox". nih.govmdpi.com
In healthy colonocytes, butyrate is a preferred energy source, readily oxidized through the tricarboxylic acid (TCA) cycle to produce ATP. nih.govmdpi.comnih.gov However, in many colorectal cancer cells, which are characterized by altered metabolism (the Warburg effect), butyrate is inefficiently oxidized. nih.govmdpi.com This leads to its accumulation in the nucleus, where it functions as a histone deacetylase (HDAC) inhibitor, altering gene expression to suppress cell proliferation. nih.govmdpi.com Studies using 13C-butyrate can directly trace these divergent metabolic fates, showing how in cancer cells, butyrate is diverted from energy production towards other pathways, contributing to its anti-tumor effects. nih.govresearchgate.net
This context-dependent reprogramming extends to other conditions:
Inflammation : In inflammatory conditions like colitis, the metabolic connection between the microbiota and the host can be disrupted, reducing the flux of carbon from butyrate to host cells. nih.govbiorxiv.orgresearchgate.netnoaa.gov In immune cells, butyrate can induce metabolic shifts away from glycolysis and towards fatty acid oxidation, a change often associated with an anti-inflammatory or pro-resolution state. youtube.comnih.gov
Metabolic Disease : In obesity and diabetes, butyrate supplementation has been shown to improve metabolic health by promoting a shift from lipogenesis to lipid oxidation in the liver and adipose tissue. nih.govnih.gov 13C tracing can quantify these shifts and reveal how butyrate enhances mitochondrial function and energy expenditure. nih.govfrontiersin.org
By using 13C-labeled butyrate, researchers can precisely map these metabolic shifts, providing a deeper understanding of butyrate's dual role as both a critical energy source and a powerful signaling molecule in health and disease.
| Context | Metabolic Fate/Effect of Butyrate | Key Mechanism |
| Healthy Colonocytes | Primary energy source. | Efficiently metabolized via β-oxidation and the TCA cycle to produce ATP. nih.govmdpi.com |
| Colorectal Cancer Cells | Functions as an HDAC inhibitor. | Inefficient oxidation leads to nuclear accumulation, histone hyperacetylation, and suppression of proliferation. nih.govmdpi.com |
| Inflammatory Conditions | Promotes anti-inflammatory phenotype in immune cells. | Induces a shift from glycolysis to fatty acid oxidation. youtube.comnih.gov |
| Obesity/Metabolic Syndrome | Improves insulin (B600854) sensitivity and promotes energy expenditure. | Stimulates lipid oxidation in liver and adipose tissue. nih.govnih.gov |
Contribution to Quantitative Systems Pharmacology Models
Quantitative Systems Pharmacology (QSP) is an emerging discipline that uses mechanistic mathematical models to understand the complex interactions between a drug, the biological system, and the disease process. nih.govunl.edufrontiersin.org These models integrate multi-scale data to predict a drug's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. nih.govunl.edu Data from studies using 13C-labeled butyrate are invaluable for building and validating QSP models related to microbiome-targeted therapies.
The challenge in modeling therapies involving the microbiome, such as live biotherapeutic products (LBPs), is that the "drug" is a living system that can grow, colonize, and produce active metabolites like butyrate. scispace.com 13C-butyrate tracing provides essential quantitative data that can serve as key parameters for these models. This includes:
Rates of Production : Quantifying the rate at which butyrate is produced by specific microbes.
Absorption and Distribution : Measuring the flux of butyrate from the gut lumen into circulation and its subsequent distribution to various tissues. nih.gov
Metabolism : Determining the rates at which butyrate is metabolized within different cell types and pathways (e.g., TCA cycle, fatty acid synthesis). researchgate.net
By incorporating this precise, dynamic data, QSP models can more accurately simulate the behavior of a microbiome-based therapeutic. scispace.com For example, a QSP model for an LBP could use 13C-derived flux data to predict how different dosing regimens or antibiotic pretreatments would affect the production and systemic exposure of butyrate. scispace.com This enables model-informed drug development, helping to optimize treatment strategies, select appropriate doses, and predict therapeutic outcomes for diseases where butyrate plays a key role. scispace.com
| Data from 13C-Butyrate Studies | Relevance to QSP Models | Example Application |
| Metabolic Flux Rates | Provides quantitative parameters for reaction rates in the model's biological network. | Calibrating the rate of butyrate oxidation in colonocytes vs. cancer cells. |
| Absorption & Distribution Kinetics | Informs the pharmacokinetic component of the model, describing how butyrate moves through the body. | Modeling the concentration of butyrate in plasma and target tissues over time. nih.gov |
| Target Engagement | Measures the incorporation of butyrate-derived carbon into specific molecular pools (e.g., acetyl-CoA for histone acetylation). | Linking butyrate concentration to a pharmacodynamic endpoint like histone modification. nih.gov |
| Host-Microbiome Interaction Rates | Quantifies the transfer of metabolites from the microbiome to the host. | Modeling the impact of a butyrate-producing LBP on host metabolism. scispace.com |
Conclusion
Summary of the Pivotal Role of Sodium Butyrate (B1204436) (1-13C, 99%) in Advancing Metabolic Research
Sodium Butyrate (1-13C, 99%) has proven to be an indispensable tool in the field of metabolic research, largely due to its specific isotopic labeling at the C1 position. This specificity allows for the precise tracing of the butyrate molecule as it is metabolized, providing unambiguous insights into various biochemical pathways. Its application has been particularly transformative in several key areas.
In the study of gut health, labeled butyrate has been instrumental in confirming that butyrate is a primary energy source for colonocytes. Research using this tracer has elucidated the intricate details of butyrate oxidation within these intestinal cells, contributing significantly to our understanding of gut barrier function and homeostasis. Furthermore, its use in tracing studies has shed light on the complex interplay between the gut microbiota and the host. By tracking the fate of the 13C label, scientists can unravel how microbial metabolites directly influence host cell metabolism and even gene expression through mechanisms like histone acetylation.
The utility of Sodium Butyrate (1-13C, 99%) extends beyond the gastrointestinal tract. It has been employed to investigate fatty acid metabolism in various tissues, providing a clearer picture of how short-chain fatty acids are utilized systemically. Metabolic flux analysis, a powerful technique to quantify the rate of metabolic reactions, has been greatly enhanced by the use of this isotopic tracer. These studies have provided valuable data on the dynamics of central carbon metabolism and the interconnectivity of different metabolic pathways. The ability to precisely track the carbon from butyrate has allowed researchers to map its contribution to the tricarboxylic acid (TCA) cycle and other fundamental cellular processes.
The detailed research findings gathered through the use of Sodium Butyrate (1-13C, 99%) have been foundational in building our current understanding of the metabolic roles of short-chain fatty acids. The high isotopic purity of 99% ensures a strong and clear signal in analytical techniques such as mass spectrometry and NMR spectroscopy, leading to reliable and quantifiable data. This has been crucial in moving the field from qualitative observations to quantitative analysis of metabolic fluxes.
Future Outlook on its Enduring Impact on Scientific Discovery
The enduring impact of Sodium Butyrate (1-13C, 99%) on scientific discovery is poised to continue its upward trajectory. As analytical technologies become even more sensitive and sophisticated, the potential applications for this isotopic tracer will undoubtedly expand. The future of metabolic research will likely see its use in more complex and dynamic experimental setups.
One promising area is the burgeoning field of personalized medicine. By using tracers like Sodium Butyrate (1-13C, 99%), it may become possible to assess an individual's metabolic response to dietary interventions or therapeutic treatments in real-time. This could lead to more tailored and effective strategies for managing metabolic disorders. The development of advanced imaging techniques, such as hyperpolarized magnetic resonance spectroscopy, could be combined with the use of 13C-labeled butyrate to visualize metabolic processes non-invasively and in vivo, opening new avenues for clinical diagnostics.
The continued development of novel analytical platforms and computational modeling techniques will further enhance the utility of data generated from studies using Sodium Butyrate (1-13C, 99%). These advancements will allow for more comprehensive and systems-level analyses of metabolic networks, providing a more holistic understanding of cellular and organismal physiology in both health and disease. In essence, Sodium Butyrate (1-13C, 99%), a seemingly simple molecule, will remain at the forefront of metabolic research, enabling scientists to ask and answer increasingly complex questions about the fundamental processes of life.
Q & A
Basic: What experimental protocols are recommended for using sodium butyrate (1-13C, 99%) as a histone deacetylase (HDAC) inhibitor in cell culture?
Answer:
- Concentration Range : Use 0.5–5.0 mM, depending on cell type and treatment duration. For example, 1.00 mmol/L sodium butyrate induced apoptosis in RAW264.7 cells after 24 hours .
- Controls : Include ethanol vehicle controls and positive controls (e.g., sodium butyrate unlabeled for baseline HDAC activity comparison) .
- Duration : Apoptosis assays typically require 24–48 hours . Validate HDAC inhibition via Western blotting for acetylated histones (e.g., H3/H4 acetylation) .
Advanced: How can researchers distinguish whether sodium butyrate acts via HDAC inhibition or histone acetyltransferase (HAT) activation?
Answer:
- Experimental Design :
- HDAC Activity Assay : Measure HDAC activity in cell lysates using fluorometric substrates. Compare sodium butyrate-treated cells to untreated controls and cells treated with known HAT inhibitors (e.g., anacardic acid) .
- HAT Activity Profiling : Use radiolabeled acetyl-CoA or immunoprecipitation with HAT-specific antibodies to assess HAT activity changes .
- Expected Outcomes : HDAC inhibition reduces deacetylase activity, while HAT activation increases histone acetylation independently of HDAC suppression. Sodium butyrate is a known HDAC inhibitor, so reduced HDAC activity would confirm its primary mechanism .
Basic: What analytical methods are validated for quantifying sodium butyrate (1-13C, 99%) in biological matrices?
Answer:
- HPLC : Use reverse-phase HPLC with UV detection (210 nm) and a C18 column. Mobile phase: sodium dihydrogen phosphate buffer (pH 3.0) and acetonitrile (85:15 v/v) .
- Mass Spectrometry : LC-MS/MS with isotopic tracing (e.g., 13C-labeled butyrate) improves specificity. Monitor transitions specific to m/z 89 → 43 (unlabeled) and m/z 90 → 44 (1-13C) .
Advanced: How can 13C-labeled sodium butyrate elucidate metabolic flux in gut microbiota or cancer models?
Answer:
- Isotope Tracing : Administer 1-13C sodium butyrate to in vitro or in vivo models. Track 13C incorporation into metabolites (e.g., acetyl-CoA, ketone bodies) via NMR or GC-MS .
- Pathway Analysis : Quantify 13C enrichment in TCA cycle intermediates to map butyrate oxidation. In cancer cells, compare 13C flux between normal and tumor cells to identify metabolic reprogramming .
Basic: What mechanisms explain sodium butyrate’s pro-apoptotic effects in cancer cells?
Answer:
Advanced: How should researchers address conflicting data on sodium butyrate’s dose-dependent effects across cell lines?
Answer:
- Variables to Consider :
- Cell-Type Metabolism : Normal cells metabolize butyrate via β-oxidation, while cancer cells often exhibit defective butyrate catabolism, leading to divergent responses .
- Dose Optimization : Perform dose-response curves (e.g., 0.25–5.00 mmol/L) and assess viability (MTT assay) and apoptosis (flow cytometry) .
- Statistical Analysis : Use ANOVA with polynomial regression to model non-linear effects, as demonstrated in poultry studies .
Basic: What quality control criteria ensure the purity of 13C-labeled sodium butyrate for research?
Answer:
- Purity Testing :
- Regulatory Standards : Follow USP guidelines for impurity profiling, including resolution ≥3.0 between analyte and related compounds in HPLC .
Advanced: How can in vivo models assess sodium butyrate’s modulation of gut microbiota and inflammation?
Answer:
- Animal Models :
- Challenge Studies : Use E. coli K88-challenged pigs or rodents. Administer coated/uncoated sodium butyrate (2 kg/T diet) and compare intestinal morphology (villus height, crypt depth) and cytokine levels (IL-1β, TNF-α) .
- Isotope Tracing : Feed 1-13C sodium butyrate and analyze fecal/metabolite 13C enrichment to track microbial utilization .
- Neuroinflammation Models : In aged mice, measure butyrate’s inhibition of microglial IL-1β via ELISA and immunohistochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
